3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea
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Overview
Description
3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing 1,2,4-oxadiazole rings, have been reported to exhibit various biological activities, including antibacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that compounds with similar structures have been synthesized and characterized, suggesting potential interactions with biological targets .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures, around 180°C . This reaction yields the desired oxadiazole ring structure with the amino and methyl substituents in place.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the amino group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a wide range of substituted oxadiazoles.
Scientific Research Applications
3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral growth.
Materials Science: The compound is studied for its use in the development of energetic materials, such as explosives and propellants, due to its stability and high energy content.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is similar in structure but contains a furazan ring instead of a urea group.
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Another related compound with different substituents on the oxadiazole ring.
Uniqueness
3-Amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability and reactivity make it suitable for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-amino-3-(5-methyl-1,2,4-oxadiazol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O2/c1-2-6-3(9-11-2)7-4(10)8-5/h5H2,1H3,(H2,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYBOFXHNNOCEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)NC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1182358-62-8 |
Source
|
Record name | 3-amino-1-(5-methyl-1,2,4-oxadiazol-3-yl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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